molecular formula C16H15ClO B1598114 3-Chloro-4'-iso-propylbenzophenone CAS No. 844884-92-0

3-Chloro-4'-iso-propylbenzophenone

Cat. No. B1598114
M. Wt: 258.74 g/mol
InChI Key: LLFNHKJZEPGSOD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Chloro-4’-iso-propylbenzophenone is C16H15ClO . The InChI representation is InChI=1S/C16H15ClO/c1-11(2)12-6-8-13(9-7-12)16(18)14-4-3-5-15(17)10-14/h3-11H,1-2H3 . The Canonical SMILES representation is CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl .


Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-4’-iso-propylbenzophenone is 258.74 g/mol . It has a XLogP3 value of 5.3 , indicating its lipophilicity. It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 3 rotatable bonds . Its exact mass and monoisotopic mass are both 258.0811428 g/mol . Its topological polar surface area is 17.1 Ų , and it has 18 heavy atoms . Its complexity, as computed by PubChem, is 279 .

Scientific Research Applications

Environmental Monitoring and Analysis

Research has shown that compounds such as parabens and triclosan, which are related to benzophenone derivatives, are extensively used in personal care products and food processing. These compounds, due to their widespread use and potential health risks, are of interest in environmental monitoring, particularly in assessing exposure in breastfed infants. Advanced analytical methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been developed to measure concentrations of these compounds in human milk, reflecting their environmental and biological relevance (Ye et al., 2008).

Chemical Synthesis and Industrial Applications

The transformation of phenolic compounds to their respective benzoate forms via various mechanisms is an area of significant research. This transformation process is crucial in the chemical industry for synthesizing various derivatives for different applications. For instance, the use of fluorinated analogues has been employed to understand the transformation mechanisms of phenol to benzoate, which is relevant to the synthesis of benzophenone derivatives (Genthner, Townsend, & Chapman, 1989).

Environmental Toxicology

Studies on the formation of hazardous compounds like polychlorinated dibenzo-p-dioxins (PCDDs) from high-temperature thermal decomposition of chlorophenols (related to benzophenone derivatives) are vital in understanding environmental pollution and toxicology. These studies contribute to the knowledge of emissions and transformations of potentially toxic compounds in various environmental processes, such as incineration (Sidhu et al., 1995).

Pharmacological Research

Research on phenolic acids like chlorogenic acid (CGA), which share structural similarities with benzophenone derivatives, indicates significant biological and pharmacological effects. These include antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. Such research is crucial in the development of natural, health-beneficial additives and therapeutic agents (Naveed et al., 2018).

Advanced Chemical Reactions and Synthesis

Investigations into the reactions of phenolic compounds like thiobenzophenone with various dienes are significant in the field of organic chemistry. These studies aid in understanding the mechanisms of complex chemical reactions and in the development of new synthetic methods, which can be applied to benzophenone derivatives (Ohno, Ohnishi, & Tsuchihashi, 1969).

properties

IUPAC Name

(3-chlorophenyl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO/c1-11(2)12-6-8-13(9-7-12)16(18)14-4-3-5-15(17)10-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFNHKJZEPGSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373977
Record name 3-Chloro-4'-iso-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4'-iso-propylbenzophenone

CAS RN

844884-92-0
Record name (3-Chlorophenyl)[4-(1-methylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844884-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4'-iso-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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